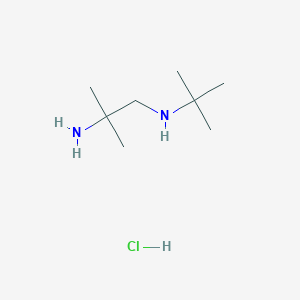

1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride)

Description

1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) (CAS: 20267-34-9) is a substituted diamine in its hydrochloride salt form. Its molecular formula is C₃H₁₀N₂·ClH, with a molecular weight of 116.59 g/mol (including HCl). The structure consists of a propane backbone with:

- A tert-butyl (1,1-dimethylethyl) group attached to the N1 nitrogen.

- A methyl group on the second carbon.

- A hydrochloride salt at the amine group, enhancing solubility in polar solvents .

Key properties include:

- InChIKey: NDCKJWQCEZPQOJ-UHFFFAOYSA-N.

- Synthesis: Likely involves alkylation of 1,2-propanediamine with tert-butyl groups, followed by HCl neutralization.

- Applications: Potential use in coordination chemistry (as a ligand) or pharmaceutical intermediates due to steric and electronic effects from the tert-butyl group.

Properties

Molecular Formula |

C8H21ClN2 |

|---|---|

Molecular Weight |

180.72 g/mol |

IUPAC Name |

1-N-tert-butyl-2-methylpropane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C8H20N2.ClH/c1-7(2,3)10-6-8(4,5)9;/h10H,6,9H2,1-5H3;1H |

InChI Key |

NNLYXUWFTOGQEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C)(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of α-Amino Isopropyl Alcohol (Literature Patent CN103819344A)

One prominent method involves the catalytic hydrogenation of α-amino isopropyl alcohol to produce 1,2-propanediamine derivatives, including the target compound. Key features of this method include:

- Reaction Conditions:

- Temperature: 160–220 °C

- Pressure: 8–12 MPa

- Reaction Time: 6–15 hours

- Catalysts and Additives:

- Catalyst loading: 2–10% by weight relative to α-amino isopropyl alcohol

- Auxiliary agents: 0.5–5% by weight

- Reaction solvent: 0.5–1.5 times the weight of α-amino isopropyl alcohol

- Process Steps:

- Charge α-amino isopropyl alcohol, catalyst, auxiliary agent, and solvent into the reactor.

- Replace air with hydrogen.

- Introduce liquefied ammonia and hydrogen to initiate the reaction.

- Post-reaction, filter catalyst, dewater by distillation, and purify by rectification to isolate the product.

- Advantages:

- Solvent use reduces side reactions forming cyclammonium byproducts.

- Addition of basic metals modifies the reaction environment to suppress catalyst dehydrogenation, improving selectivity and yield of 1,2-propanediamine.

| Parameter | Range/Value |

|---|---|

| Temperature | 160–220 °C |

| Pressure | 8–12 MPa |

| Reaction Time | 6–15 hours |

| Catalyst Loading | 2–10% (wt) |

| Auxiliary Agent | 0.5–5% (wt) |

| Solvent Amount | 0.5–1.5× substrate wt |

This method yields high selectivity and purity of 1,2-propanediamine, suitable for further conversion to the hydrochloride salt.

Gas-Solid Phase Reaction Using Propylene Oxide and Ammonia (Literature Patent CN113105337B)

Another advanced preparation route involves the gas-solid phase reaction of propylene oxide with ammonia over a fixed-bed catalyst, offering a continuous and environmentally friendly process:

-

- Propylene oxide is vaporized and mixed with ammonia-hydrogen gas.

- The gas mixture passes through a fixed-bed reactor containing a catalyst supported on an H-ZSM-5 molecular sieve.

- Reaction products include 1,2-propanediamine, monoisopropanolamine, and diisopropanolamine.

- The gaseous mixture is cooled, separated, and unreacted gases recycled.

- The liquid products are purified by rectification.

-

- Catalyst contains 20% nickel, 3% molybdenum, and 0.1% palladium supported on H-ZSM-5.

- Preparation involves impregnation of the molecular sieve with metal salts, drying, calcination at 490 °C, and hydrogen reduction at 460 °C.

-

- Pressure: 0.6–1.0 MPa

- Temperature: 150–200 °C

- Hydrogen content in gas phase: 3–50%

- Feed rate: 60–100 mL/h per 1000 mL catalyst volume

-

- Mild reaction conditions with gas-solid phase reduce corrosion and equipment wear.

- Continuous operation with closed-loop recycling enhances raw material utilization.

- High conversion per pass with good selectivity.

- Byproducts (mono- and diisopropanolamine) can be purified and sold, improving overall process economics.

| Parameter | Value/Range |

|---|---|

| Reaction Pressure | 0.6–1.0 MPa |

| Reaction Temperature | 150–200 °C |

| Hydrogen Content | 3–50% (in gas phase) |

| Catalyst Composition | Ni 20%, Mo 3%, Pd 0.1% |

| Catalyst Support | H-ZSM-5 molecular sieve |

| Feed Rate | 60–100 mL/h (per 1000 mL catalyst) |

This method is notable for its scalability, environmental friendliness, and efficient raw material use.

Comparative Analysis of Preparation Methods

| Feature | Catalytic Hydrogenation of α-Amino Isopropyl Alcohol | Gas-Solid Phase Reaction with Propylene Oxide |

|---|---|---|

| Reaction Phase | Liquid-phase | Gas-solid phase |

| Temperature Range | 160–220 °C | 150–200 °C |

| Pressure Range | 8–12 MPa | 0.6–1.0 MPa |

| Catalyst Type | Metal catalyst with auxiliary agents | Ni-Mo-Pd on H-ZSM-5 molecular sieve |

| Reaction Time | 6–15 hours | Continuous flow |

| Byproducts | Minimal, cyclammonium suppressed by solvent | Mono- and diisopropanolamine (valuable) |

| Equipment Corrosion Risk | Moderate (liquid phase, high pressure) | Low (gas-solid, mild conditions) |

| Raw Material Utilization | High | Very high (closed cycle) |

| Environmental Impact | Moderate (solvent use, high pressure) | Low (closed system, less waste) |

| Scalability | Batch or semi-continuous | Fully continuous |

Research Outcomes and Yield Data

- The hydrogenation method achieves yields up to approximately 72% for 1,2-propanediamine under optimized conditions with high purity after distillation.

- The gas-solid phase method demonstrates high conversion rates per pass, with excellent selectivity and continuous operation capability, making it industrially attractive.

- Both methods emphasize catalyst optimization to improve selectivity and suppress side reactions.

Summary and Recommendations

The preparation of 1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) is efficiently achieved through two main routes:

- Catalytic hydrogenation of α-amino isopropyl alcohol under high pressure and temperature with solvent and auxiliary agents to enhance selectivity.

- Gas-solid phase reaction of propylene oxide with ammonia over a Ni-Mo-Pd/H-ZSM-5 catalyst, enabling continuous, mild, and environmentally friendly synthesis with valuable byproducts.

For industrial scale and environmental considerations, the gas-solid phase method offers superior advantages in terms of equipment longevity, raw material utilization, and process continuity. However, the hydrogenation method remains valuable for specific batch processes or where raw materials dictate its use.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature to 50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent (e.g., ether), low temperature (0-25°C).

Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature to reflux.

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary or tertiary amines

Substitution: Substituted amine derivatives

Scientific Research Applications

1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Steric Effects : The tert-butyl group in the target compound reduces reactivity in crowded environments but improves stability in high-temperature applications .

- Biological Activity: Compounds with aromatic substituents (e.g., Compound E) show enhanced bioactivity, whereas the target compound’s aliphatic groups may favor non-biological uses like catalysis .

Biological Activity

1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride), also known as N1-isopropyl-2-methylpropane-1,2-diamine hydrochloride, is a diamine compound with potential applications in pharmaceuticals and biochemistry. Its unique structure, characterized by an isopropyl substitution at one nitrogen atom, influences its biological activity and reactivity.

- Molecular Formula : C8H21ClN2

- Molar Mass : Approximately 180.72 g/mol

- Appearance : White crystalline solid

Biological Activity

Research indicates that 1,2-Propanediamine derivatives may interact with various biological targets, suggesting a range of potential pharmacological effects. The following sections summarize key findings regarding its biological activity.

Antimicrobial Activity

Studies have shown that certain derivatives of 1,2-propanediamine exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Case Study : A derivative of 1,2-propanediamine demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentrations (MICs) were reported to be lower than those of conventional antibiotics, indicating a promising alternative for antibiotic resistance scenarios.

Interaction with Biological Targets

The compound's ability to form complexes with metal ions has been studied extensively. These complexes often exhibit enhanced biological activity compared to their uncoordinated forms.

- Example : Complexes formed between 1,2-propanediamine derivatives and transition metals like palladium have shown increased antibacterial activity. The coordination alters the electronic properties of the metal center, enhancing its interaction with bacterial cell membranes .

The mechanisms through which 1,2-propanediamine exerts its biological effects include:

- Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Comparative Analysis with Related Compounds

The biological activity of 1,2-propanediamine can be compared with similar compounds to highlight its unique features. Below is a table summarizing some related compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 1,2-Propanediamine | 78-90-0 | C3H10N2 | Simple structure without bulky groups |

| N,N-Diethyl-1,2-propanediamine | 14642-66-1 | C7H18N2 | Contains ethyl groups instead of isopropyl |

| 1-N,N,N-trimethyl-1,2-propanediamine | 89379-40-8 | C6H16N2 | Features three methyl groups at nitrogen positions |

The structural modifications in 1,2-propanediamine confer distinct reactivity and biological properties compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.